molecular formula C13H16N4O5S B12760396 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 171088-76-9

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B12760396
CAS No.: 171088-76-9
M. Wt: 340.36 g/mol
InChI Key: HJWYRDHFJAZZCX-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones. The nitroaniline moiety can be introduced via nitration of aniline derivatives followed by coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitroaniline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the nitroaniline moiety can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Such as thiamine (vitamin B1) which also contains a thiazole ring.

    Nitroaniline Derivatives: Such as 4-nitroaniline, which is used in dye synthesis.

Uniqueness

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is unique due to the combination of the thiazole ring and nitroaniline moiety, which can confer distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

171088-76-9

Molecular Formula

C13H16N4O5S

Molecular Weight

340.36 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10N2O5.C3H6N2S/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17;4-3-5-1-2-6-3/h1-3,6H,4-5H2,(H,11,13)(H,14,15);1-2H2,(H2,4,5)

InChI Key

HJWYRDHFJAZZCX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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